

# VGGNet: A Landmark in Deep Learning from BMVC

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The British Machine Vision Conference (**BMVC**) has been a cradle for numerous influential papers in the field of computer vision. Among these, the work on Very Deep Convolutional Networks, popularly known as VGGNet, stands out for its significant impact on the development of deep learning for image recognition. This guide provides a comparative analysis of the VGGNet architecture, its performance against contemporary alternatives, and the experimental protocols that validated its effectiveness.

# **Performance Comparison**

The VGGNet models, particularly VGG-16 and VGG-19, were notable for their simplicity and depth, utilizing small 3x3 convolutional filters stacked on top of each other. This design choice proved to be highly effective in the ImageNet Large Scale Visual Recognition Challenge (ILSVRC) 2014, where VGGNet was the 1st runner-up in the classification task and the winner in the localization task.[1][2] The following table summarizes the performance of VGGNet against other prominent architectures of that era on the ILSVRC 2014 classification task.



Model	Top-5 Error Rate (%)	Number of Parameters	Key Architectural Features
VGG-16	7.3[1]	~138 million[3]	13 convolutional and 3 fully connected layers; exclusive use of 3x3 convolutions.
GoogLeNet (Inception V1)	6.67[1]	~7 million	Inception modules with parallel convolutions of different sizes (1x1, 3x3, 5x5).
AlexNet (ILSVRC 2012 Winner)	15.3[4]	~60 million	5 convolutional and 3 fully connected layers; used larger filter sizes (11x11, 5x5).
ResNet (ILSVRC 2015 Winner)	3.57[1][4]	Varies (e.g., ~25M for ResNet-50)	Residual blocks with "skip connections" to enable training of very deep networks.

While GoogLeNet had a lower error rate and significantly fewer parameters, the uniform and simple architecture of VGGNet made it highly influential and easier to adapt for various tasks. [5] ResNet, introduced a year later, surpassed both with its novel residual learning framework, enabling the training of much deeper and more accurate models.[4]

# **Experimental Protocols**

The success of VGGNet was not solely due to its architecture but also the rigorous training and evaluation protocols employed. The key experiments were conducted on the ILSVRC-2014 dataset, which consisted of 1.3 million training images, 50,000 validation images, and 100,000 testing images, categorized into 1000 classes.[1]

## **Training Protocol**

The training process for the VGGNet models involved the following key steps:



#### • Input Preprocessing:

- Training images were isotropically rescaled to a fixed size. The smaller side of the image was rescaled to 256, and then a 224x224 crop was randomly sampled from the rescaled image.
- The only other preprocessing was subtracting the mean RGB value, computed on the training set, from each pixel.

#### Optimization:

- The models were trained using mini-batch gradient descent with a batch size of 256 and momentum of 0.9.
- The learning rate was initially set to 0.01 and then decreased by a factor of 10 when the validation set accuracy stopped improving.
- Weight decay (L2 regularization) was used with a multiplier of 5e-4.
- Dropout regularization with a ratio of 0.5 was applied to the first two fully-connected layers.

#### Data Augmentation:

 To combat overfitting, the training data was augmented with random horizontal flipping and random RGB color shifts.

### **Evaluation Protocol**

For evaluation, the following steps were taken:

- Test Image Rescaling: Test images were rescaled to a predefined size (Q).
- Classification: The fully connected layers were first converted to convolutional layers. The network was then applied to the rescaled test image to produce a class score map.
- Averaging: The final score for each class was obtained by averaging the class scores over multiple scales and horizontally flipped versions of the image.



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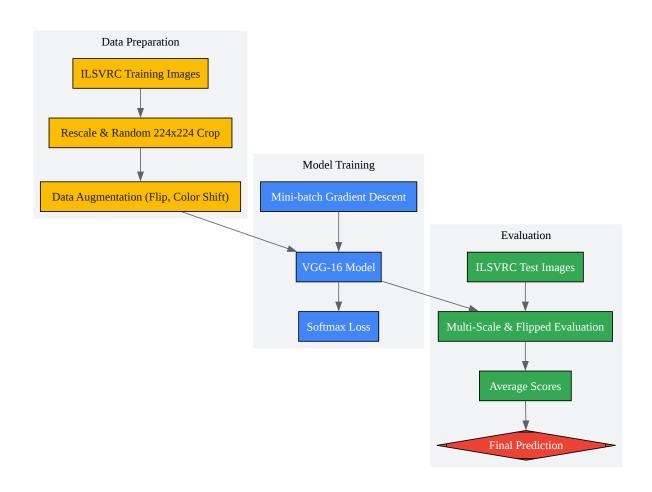
# Visualizations VGG-16 Architecture

The following diagram illustrates the architecture of the VGG-16 model, highlighting its uniform structure composed of repeating blocks of convolutional layers followed by max pooling.









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